molecular formula C21H16N2O2S B4135245 N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No. B4135245
M. Wt: 360.4 g/mol
InChI Key: ASGKCBWRWSWSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CTI-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in disease progression. N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide may be able to modulate the expression of genes that are involved in disease progression.
Biochemical and Physiological Effects:
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of inflammation, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to reduce the production of inflammatory mediators and decrease tissue damage. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is that it has been shown to have a high degree of selectivity for its target enzymes, which may reduce the risk of off-target effects. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in humans, and to identify potential biomarkers that may be used to predict patient response to treatment. Finally, there is a need for further research to elucidate the exact mechanism of action of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, which may help to identify new targets for drug development.

Scientific Research Applications

N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-phenyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20(22-15-7-2-1-3-8-15)14-23-13-17(16-9-4-5-10-18(16)23)21(25)19-11-6-12-26-19/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGKCBWRWSWSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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